N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a fused heterocyclic core, substituted with a 4-ethenylphenyl methyl group, a 4-ethylphenyl group, and a 3-methyl moiety. Insights into its properties and behavior must be inferred from structurally analogous compounds.
Properties
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-19-8-10-21(11-9-19)17-28(22-14-12-20(5-2)13-15-22)31(29,30)23-7-6-16-27-18(3)25-26-24(23)27/h4,6-16H,1,5,17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCJFJEWTVUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C=C)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate pyridine and triazole precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Substitution Reactions: The final compound is obtained by performing substitution reactions to introduce the ethenylphenyl and ethylphenyl groups. These reactions typically involve the use of Grignard reagents or organolithium compounds under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Grignard reagents, organolithium compounds, anhydrous solvents, and inert atmosphere.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide Family
Compound 8c (N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide):
- Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine backbone with the target compound.
- Substituents :
- N-aryl groups : 3,5-Dimethylphenyl and 4-methoxybenzyl (vs. 4-ethenylphenyl methyl and 4-ethylphenyl in the target compound).
- 3-methyl group : Retained in both compounds.
- Synthesis : Prepared via nucleophilic substitution (62% yield) using 4-methoxybenzyl chloride .
- Physical Properties : Melting point 168–169°C; distinct NMR signals for methoxy (δ 3.71 ppm) and methyl groups (δ 2.04–2.76 ppm) .
Sulfonamide Derivatives with Alternative Heterocyclic Cores
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide):
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. triazolo-pyridine).
- Substituents : Fluorinated chromene and benzamide groups.
- Synthesis : Prepared via Suzuki coupling (28% yield) using palladium catalysis .
- Physical Properties : Melting point 175–178°C; mass spec (M⁺+1 = 589.1) .
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide:
- Core Structure : Pyridine (simpler than triazolo-pyridine).
- Substituents: 2-Anilinopyridin-3-yl and 4-methylbenzenesulfonamide.
- Synthesis : Derived from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride .
Comparative Analysis of Key Properties
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in 8c) may enhance solubility but reduce metabolic stability compared to hydrophobic groups (e.g., ethyl/ethenyl in the target compound) .
- Fluorinated substituents (e.g., in Example 53) improve binding affinity in some enzyme targets but complicate synthesis .
Synthetic Efficiency :
- Triazolo-pyridine derivatives (e.g., 8c) achieve higher yields (62%) compared to pyrazolo-pyrimidines (28%), likely due to fewer steric challenges .
Biological Activity
N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 434.52 g/mol |
| Molecular Formula | C23H22N4O3S |
| LogP | 3.4218 |
| Polar Surface Area | 61.616 Ų |
| Hydrogen Bond Acceptors | 7 |
These properties suggest favorable characteristics for bioactivity and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound was tested against various bacterial strains using the agar well-diffusion method. Results demonstrated effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also displayed promising anticancer activity:
- Cell Line Studies : In vitro assays on cancer cell lines (A549, MCF-7, HeLa) revealed that derivatives of this compound inhibited cell proliferation significantly. Notably, one derivative showed an IC50 value of 0.98 µM against A549 cells .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways such as c-Met and VEGFR-2. This inhibition leads to reduced cell viability and induced apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy :
- Study on Anticancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
